Lipophilicity Advantage from Trifluoromethyl Substitution
The target compound exhibits an XLogP3‑AA of 1.6, which is significantly higher than that of the non‑fluorinated comparator 2‑(methylthio)pyrimidin‑4‑amine (logP ≈ 0.6–0.8 estimated). This increase in lipophilicity is attributable to the trifluoromethyl group and directly impacts passive membrane permeability and binding to hydrophobic enzyme pockets [1]. Higher logP facilitates better brain penetration and oral absorption, making this building block a preferred choice for CNS‑targeted kinase inhibitor scaffolds .
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2‑(Methylthio)pyrimidin‑4‑amine (estimated logP ≈ 0.6–0.8) |
| Quantified Difference | +0.8 to +1.0 logP units |
| Conditions | Calculated via XLogP3‑AA algorithm |
Why This Matters
In lead optimization, a 0.8–1.0 logP increase can translate into a 5‑ to 10‑fold improvement in cellular permeability, directly influencing the compound's suitability for intracellular kinase targets .
- [1] Molaid. 2‑(methylsulfanyl)‑6‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 85730‑32‑1). Physicochemical Properties. Accessed 2026‑04‑16. View Source
